molecular formula C22H17N5 B14265973 2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline CAS No. 136709-28-9

2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline

Cat. No.: B14265973
CAS No.: 136709-28-9
M. Wt: 351.4 g/mol
InChI Key: RKESFZJVNHAPPL-UHFFFAOYSA-N
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Description

2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline typically involves multiple steps, starting with the preparation of the quinoline scaffold. Common synthetic routes include:

    Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.

    Skraup Synthesis: This method involves the cyclization of aniline with glycerol and an oxidizing agent, such as nitrobenzene, in the presence of sulfuric acid.

The specific synthesis of this compound involves the reaction of quinoline with phenylhydrazine and benzaldehyde under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the azo group to hydrazo or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring and the phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, hydrazo derivatives, and substituted quinoline derivatives.

Scientific Research Applications

2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-Phenylquinoline: A derivative with a phenyl group attached to the quinoline ring.

    Phenylhydrazine: A related compound with a hydrazine group.

Uniqueness

2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline is unique due to its combination of a quinoline scaffold with an azo linkage and phenyl groups

Properties

136709-28-9

Molecular Formula

C22H17N5

Molecular Weight

351.4 g/mol

IUPAC Name

N'-anilino-N-quinolin-2-yliminobenzenecarboximidamide

InChI

InChI=1S/C22H17N5/c1-3-10-18(11-4-1)22(26-24-19-12-5-2-6-13-19)27-25-21-16-15-17-9-7-8-14-20(17)23-21/h1-16,24H

InChI Key

RKESFZJVNHAPPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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